![molecular formula C5H6BrNOS B13611986 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol CAS No. 1538921-74-2](/img/structure/B13611986.png)
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and an ethan-1-ol group at the 2-position. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromo-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(5-Bromo-1,3-thiazol-2-yl)ethanal or 2-(5-Bromo-1,3-thiazol-2-yl)ethanoic acid.
Reduction: Formation of 2-(1,3-thiazol-2-yl)ethan-1-ol.
Substitution: Formation of 2-(5-Amino-1,3-thiazol-2-yl)ethan-1-ol or 2-(5-Mercapto-1,3-thiazol-2-yl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The bromine atom may enhance the compound’s binding affinity to its molecular targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
- 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- 1-(4-Bromo-1,3-thiazol-5-yl)ethan-1-one
Comparison: 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol is unique due to its ethan-1-ol group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1538921-74-2 |
---|---|
Molekularformel |
C5H6BrNOS |
Molekulargewicht |
208.08 g/mol |
IUPAC-Name |
2-(5-bromo-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-4-3-7-5(9-4)1-2-8/h3,8H,1-2H2 |
InChI-Schlüssel |
DDXRAELMTWIYCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.